molecular formula C14H19BrClN2O9P B12326725 Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Cat. No.: B12326725
M. Wt: 505.64 g/mol
InChI Key: HIFQQHVVHCJEPZ-MDYPHGMWSA-N
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Description

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound that features both indole and cyclohexyl phosphate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves multi-step organic reactions. The indole derivative can be synthesized through halogenation reactions, where 5-bromo-4-chloro-1H-indole is formed by treating indole with bromine and chlorine under controlled conditions. The cyclohexyl phosphate moiety is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the halogenated indole ring to remove halogen atoms or reduce other functional groups.

    Substitution: The halogen atoms on the indole ring can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the indole moiety is particularly significant, as indole derivatives are known to exhibit a wide range of biological activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Indole derivatives are often explored for their pharmacological properties, and this compound may serve as a lead compound for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate would depend on its specific biological or chemical context. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The phosphate group may also play a role in modulating the compound’s activity by influencing its solubility, stability, or binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-1H-indole: A simpler indole derivative with similar halogenation.

    Indole-3-carboxylic acid: Another indole derivative with a carboxyl group instead of halogens.

    Cyclohexyl phosphate: A compound featuring the cyclohexyl phosphate moiety without the indole ring.

Uniqueness

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is unique due to the combination of the indole and cyclohexyl phosphate moieties. This dual functionality may confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound with significant biological and biochemical applications. Its unique structure combines a brominated indole derivative with a cyclohexyl phosphate moiety. Below is a detailed exploration of its biological activity.

The compound primarily acts as a chromogenic substrate for detecting enzymatic activity in biochemical assays. When hydrolyzed by enzymes such as alkaline phosphatase (ALP), it undergoes oxidation to produce a colored product. This reaction is widely utilized in molecular biology techniques like immunoblotting and in situ hybridization .

Key Mechanisms:

  • Enzymatic Hydrolysis: The compound is cleaved by ALP to release the indole derivative.
  • Colorimetric Detection: Oxidation of the indole derivative leads to the formation of colored compounds (e.g., 5,5′-dibromo-4,4′-dichloro-indigo), enabling visualization of enzymatic activity .

2. Applications in Biochemical Research

This compound has diverse applications due to its ability to act as a substrate for enzyme-based assays:

a. Enzyme Assays

  • Alkaline Phosphatase Detection: It is extensively used in diagnostic and research settings to measure ALP activity. The sensitivity of this substrate allows for precise quantification in both clinical and experimental contexts .

b. Molecular Biology Techniques

  • Immunohistochemistry: Used to visualize protein expression in tissue samples.
  • In Situ Hybridization: Facilitates the detection of nucleic acids by producing localized colorimetric signals .

c. Diagnostic Tools

The compound's chromogenic properties have been applied in near-patient diagnostic tests. For instance:

  • It has been used to detect bacterial vaginosis by measuring vaginal sialidase activity with high sensitivity and specificity (95.6%) .

3. Interaction with Biological Pathways

The compound interacts with various enzymes and pathways:

a. Enzyme Specificity

Its interaction with ALP is highly specific due to its structural features:

  • The brominated indole ring enhances enzyme-substrate binding affinity.
  • The cyclohexyl phosphate moiety improves solubility and stability under assay conditions .

b. Potential Role in Cell Signaling

Structural analogs of this compound have been implicated in cell signaling pathways such as GPCR signaling and MAPK/ERK pathways. However, further studies are needed to confirm its direct involvement .

4. Comparative Analysis with Related Compounds

The structural uniqueness of this compound lies in its combination of brominated indole and pentahydroxycyclohexyl phosphate moieties.

Compound NameStructural FeaturesApplications
Sodium 5-bromo-4-chloro-indolyl phosphateIndoxyl derivativeCommon substrate for ALP assays
5-Bromo-4-chloro-indolyl myo-inositolInositol phosphate derivativeCell signaling studies
Ammonium 5-bromo-4-chloro-indolyl phosphatePentahydroxycyclohexyl phosphate moietyEnhanced solubility and stability

Case Study 1: Diagnostic Use

A study demonstrated the use of ammonium 5-bromo-4-chloro-indolyl phosphate in detecting bacterial vaginosis through sialidase activity assays:

  • Sensitivity: 95.6%
  • Specificity: 96.3%
    This highlights its potential as an alternative to Gram staining for bacterial detection .

Case Study 2: Enzymatic Assays

In enzyme kinetics experiments:

  • The compound showed high substrate specificity for ALP.
  • Optimal assay conditions included pH 9.0 and temperatures between 25–37°C to maximize colorimetric response .

6. Limitations and Future Directions

While the compound has proven utility as a chromogenic substrate, research into its broader biological roles remains limited:

  • Further studies are required to explore its interactions with other enzymes or pathways.
  • Potential applications in drug development or therapeutic diagnostics should be investigated.

7. Summary Table: Biological Activity

PropertyDetails
Molecular FormulaC14H19BrClN2O9PC_{14}H_{19}BrClN_2O_9P
Molecular Weight507.64 g/mol
Primary UseChromogenic substrate for ALP assays
MechanismEnzymatic hydrolysis followed by oxidation
ApplicationsDiagnostics, molecular biology techniques
Key AdvantagesHigh sensitivity, specificity, solubility

Properties

Molecular Formula

C14H19BrClN2O9P

Molecular Weight

505.64 g/mol

IUPAC Name

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m0./s1

InChI Key

HIFQQHVVHCJEPZ-MDYPHGMWSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O)Cl)Br.[NH4+]

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+]

Origin of Product

United States

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